3-[1-(Aminomethyl)cyclopropyl]piperidin-3-ol
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Overview
Description
3-[1-(Aminomethyl)cyclopropyl]piperidin-3-ol is a compound that features a piperidine ring substituted with an aminomethyl group on a cyclopropyl moiety.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-[1-(Aminomethyl)cyclopropyl]piperidin-3-ol typically involves multi-step organic reactions. One common method includes the cyclization of appropriate precursors under controlled conditions. For instance, starting from a cyclopropylamine derivative, the compound can be synthesized through a series of reactions including amination and cyclization .
Industrial Production Methods
Industrial production of this compound may involve optimized synthetic routes to ensure high yield and purity. Techniques such as continuous flow chemistry and the use of catalysts can be employed to enhance the efficiency of the synthesis process .
Chemical Reactions Analysis
Types of Reactions
3-[1-(Aminomethyl)cyclopropyl]piperidin-3-ol can undergo various chemical reactions including:
Oxidation: The compound can be oxidized using common oxidizing agents.
Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur at the aminomethyl group.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate or chromium trioxide.
Reduction: Lithium aluminum hydride or sodium borohydride.
Substitution: Halogenating agents for nucleophilic substitution.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield corresponding ketones or aldehydes, while reduction can produce amines .
Scientific Research Applications
3-[1-(Aminomethyl)cyclopropyl]piperidin-3-ol has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Studied for its potential biological activity and interactions with biomolecules.
Medicine: Investigated for its potential therapeutic properties, including as a precursor for drug development.
Industry: Utilized in the production of pharmaceuticals and other chemical products
Mechanism of Action
The mechanism of action of 3-[1-(Aminomethyl)cyclopropyl]piperidin-3-ol involves its interaction with specific molecular targets. The compound may bind to receptors or enzymes, modulating their activity and leading to various biological effects. The exact pathways and targets can vary depending on the specific application and context .
Comparison with Similar Compounds
Similar Compounds
Piperidine derivatives: Compounds like piperidinone and spiropiperidines share structural similarities.
Cyclopropylamines: Compounds with cyclopropyl and amine groups.
Uniqueness
3-[1-(Aminomethyl)cyclopropyl]piperidin-3-ol is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. This uniqueness makes it a valuable compound for research and development in various scientific fields .
Properties
Molecular Formula |
C9H18N2O |
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Molecular Weight |
170.25 g/mol |
IUPAC Name |
3-[1-(aminomethyl)cyclopropyl]piperidin-3-ol |
InChI |
InChI=1S/C9H18N2O/c10-6-8(3-4-8)9(12)2-1-5-11-7-9/h11-12H,1-7,10H2 |
InChI Key |
VZSFAHZAYHYZJZ-UHFFFAOYSA-N |
Canonical SMILES |
C1CC(CNC1)(C2(CC2)CN)O |
Origin of Product |
United States |
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